molecular formula C10H14BrNO B13277753 2-Bromo-6-[(propylamino)methyl]phenol

2-Bromo-6-[(propylamino)methyl]phenol

Cat. No.: B13277753
M. Wt: 244.13 g/mol
InChI Key: PHGNXJCDFKMSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-[(propylamino)methyl]phenol (C₁₀H₁₃BrNO, MW: 242.13 g/mol) is a brominated phenolic compound featuring a propylamino-methyl substituent at the 6-position of the aromatic ring. This structure combines a phenolic hydroxyl group, a bromine atom, and an aliphatic amine, making it a versatile ligand for coordination chemistry. Its structural uniqueness lies in the balance of electron-withdrawing (Br) and electron-donating (NH, OH) groups, which influence its reactivity and metal-binding capabilities.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-bromo-6-(propylaminomethyl)phenol

InChI

InChI=1S/C10H14BrNO/c1-2-6-12-7-8-4-3-5-9(11)10(8)13/h3-5,12-13H,2,6-7H2,1H3

InChI Key

PHGNXJCDFKMSLG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2,6-dimethylphenol, followed by the reaction with propylamine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-Bromo-6-[(propylamino)methyl]phenol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(propylamino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

    Oxidation: Quinones are the major products formed.

    Reduction: Hydroquinones are the primary products.

Scientific Research Applications

2-Bromo-6-[(propylamino)methyl]phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(propylamino)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets are still under investigation and require further research .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituent type, position, and donor atoms, impacting their chemical behavior:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-Bromo-6-[(propylamino)methyl]phenol C₁₀H₁₃BrNO -Br (C2), -CH₂NH(CH₂)₂CH₃ (C6), -OH (C1) 242.13 Propylamine side chain; potential N,O-donor ligand
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol (HL) C₁₃H₁₈BrN₂O -Br (C2), -CH=N-CH₂CH₂NHCH(CH₃)₂ (C6), -OH (C1) 314.20 Schiff base with isopropylaminoethylimino group; NNO-donor set for Cd(II)
2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol C₁₇H₂₄BrN₂O -Br (C2), -CH=N-(CH₂)₃NHC₆H₁₁ (C6), -OH (C1) 376.29 Bulky cyclohexyl group; zwitterionic ligand for Ni(II)/Zn(II) complexes
2-Amino-6-bromophenol C₆H₆BrNO -Br (C2), -NH₂ (C6), -OH (C1) 188.02 Simpler structure; limited coordination sites (NH₂, OH)
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol C₁₁H₁₆BrNO₂ -Br (C2), -OCH₃ (C6), -CH₂NH(CH₂)₂CH₃ (C4), -OH (C1) 284.16 Methoxy substituent; altered electronic properties vs. hydroxyl analogs

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., cyclohexyl in ) introduce steric hindrance, affecting metal coordination geometry.
  • Donor Atoms: Schiff base analogs (e.g., ) provide imine (N) and phenolic oxygen (O) for metal binding, while the target compound offers amine (N) and phenolic oxygen (O).
  • Electronic Effects: Methoxy groups () reduce acidity of the phenolic -OH compared to hydroxylated analogs, altering solubility and reactivity.
Coordination Chemistry and Metal Complexes

The target compound and its analogs exhibit distinct coordination behaviors:

Compound Metal Complex Example Geometry Key Findings Reference
2-Bromo-6-[(2-isopropylaminoethylimino)methyl]phenol [Cd(L)(N₃)]ₙ (2D polymer) Octahedral NNO-donor set; phenolato/azido bridges; stable up to 190°C
2-Bromo-6-[(3-cyclohexylaminopropylimino)methyl]phenol [NiL₂]·2NO₃, [ZnL₂(dca)₂] Square planar (Ni), Octahedral (Zn) Zwitterionic ligand; antibacterial activity observed
2-Amino-6-bromophenol Not reported Limited use in coordination due to fewer donor sites

Comparison :

  • Ligand Flexibility: Schiff base ligands () form stable chelates with transition metals (Cd, Ni, Zn), while the target compound’s propylamino group may favor monodentate or bridging coordination.
  • Thermal Stability : The Cd(II) complex in is stable up to 190°C, suggesting robust metal-ligand interactions. Similar stability is expected for the target compound’s complexes.
Physical and Chemical Properties
  • Melting Points: 2-Amino-6-bromophenol: 83–84°C Target compound: Not reported (expected higher due to larger MW and H-bonding capacity).
  • Solubility : Methoxy-substituted analogs () likely exhibit higher lipophilicity vs. hydroxylated counterparts.

Biological Activity

2-Bromo-6-[(propylamino)methyl]phenol is a compound of interest due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a propylamino group attached to a phenolic ring. This unique substitution pattern is believed to influence its biological activity.

Molecular Formula : C11_{11}H14_{14}BrN\O

Molecular Weight : Approximately 244.13 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and antifungal properties. The compound has been studied for its potential therapeutic effects in treating infections caused by bacteria and fungi.

Antimicrobial Properties

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, the compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli10 - 20 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. This may include binding to enzymes or receptors that are critical for microbial growth and survival, leading to inhibition of essential cellular processes.

Case Studies

  • In Vitro Studies : In a study published in the Journal of Chemical Sciences, researchers synthesized and characterized various derivatives of brominated phenols, including this compound. The antimicrobial efficacy was assessed through disc diffusion methods and MIC determinations, confirming its potential as an effective antimicrobial agent against selected pathogens.
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the presence of the propylamino group significantly enhances the biological activity of this compound compared to other derivatives lacking this functional group. This observation highlights the importance of functional group positioning in determining biological efficacy.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of brominated phenolic compounds. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity Notes
This compoundAntimicrobial, antifungalEffective against Gram-positive bacteria
4-Bromo-2-[(ethylamino)methyl]phenolModerate antimicrobialLess potent than propyl analog
2-Bromo-4-methylphenolLimited activityLacks propylamine functionality

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.